3-Pyridazinecarboxylic acid, 1,6-dihydro-1-(4-methylphenyl)-4-[2-(1-naphthalenylamino)-2-oxoethoxy]-6-oxo-, ethyl ester
Description
This compound is a pyridazinecarboxylic acid derivative with a complex substitution pattern. Its core structure consists of a pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) functionalized with:
- A 4-methylphenyl group at position 1, contributing hydrophobicity and steric bulk.
- A 2-(1-naphthalenylamino)-2-oxoethoxy group at position 4, introducing hydrogen-bonding capacity and aromatic interactions.
- An ethyl ester at position 3, enhancing solubility in organic solvents and modulating metabolic stability.
Pyridazine derivatives are synthesized via condensation, oxidation, and esterification reactions, as exemplified by the synthesis of methyl 6-chloro-3-pyridazinecarboxylate precursors (). The substituents on the pyridazine ring critically influence physicochemical properties (e.g., solubility, acidity) and biological activity, making structural analogs valuable for pharmaceutical research .
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)-4-[2-(naphthalen-1-ylamino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-3-33-26(32)25-22(15-24(31)29(28-25)19-13-11-17(2)12-14-19)34-16-23(30)27-21-10-6-8-18-7-4-5-9-20(18)21/h4-15H,3,16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHIIBWHLQDNTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101110431 | |
| Record name | Ethyl 1,6-dihydro-1-(4-methylphenyl)-4-[2-(1-naphthalenylamino)-2-oxoethoxy]-6-oxo-3-pyridazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101110431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899943-47-6 | |
| Record name | Ethyl 1,6-dihydro-1-(4-methylphenyl)-4-[2-(1-naphthalenylamino)-2-oxoethoxy]-6-oxo-3-pyridazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=899943-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1,6-dihydro-1-(4-methylphenyl)-4-[2-(1-naphthalenylamino)-2-oxoethoxy]-6-oxo-3-pyridazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101110431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridazinecarboxylic acid, 1,6-dihydro-1-(4-methylphenyl)-4-[2-(1-naphthalenylamino)-2-oxoethoxy]-6-oxo-, ethyl ester typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine ring, followed by the introduction of various substituents through reactions such as nucleophilic substitution, esterification, and amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent product quality. Key steps would include the preparation of intermediates, purification through crystallization or chromatography, and final product isolation.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester at the 3-position is susceptible to hydrolysis under basic or acidic conditions. This reaction is critical for generating the corresponding carboxylic acid, which may serve as an intermediate for further derivatization.
Key Findings :
-
Basic hydrolysis proceeds efficiently but may induce racemization at stereocenters near the ester group (observed in hydantoin systems) .
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Acidic conditions are less effective and risk side reactions involving the electron-rich naphthalene moiety .
Nucleophilic Substitution at the Carbamate Linkage
The 2-(1-naphthalenylamino)-2-oxoethoxy group contains a carbamate linkage, which may undergo nucleophilic substitution under specific conditions.
Key Findings :
-
Thiols selectively displace the naphthalenylamino group, forming stable thioether products .
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Alkylation reactions exhibit poor regioselectivity, with O-alkylation dominating over N-alkylation in polar aprotic solvents .
Oxidation of the Dihydropyridazine Core
The 1,6-dihydropyridazine ring is redox-active, with the 6-oxo group influencing stability under oxidative conditions.
Key Findings :
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Mild oxidants like mCPBA induce epoxidation without full dehydrogenation .
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Strong oxidants (e.g., DDQ) quantitatively aromatize the dihydropyridazine system .
Thermal Rearrangement and Stability
Heating the compound in nonpolar solvents may trigger rearrangements or decomposition.
Key Findings :
-
Carbamate-linked substituents resist Claisen rearrangements under thermal stress .
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Prolonged heating in xylene leads to decomposition, likely due to retro-Diels-Alder cleavage .
Photochemical Reactivity
The naphthalene moiety may participate in UV-induced cycloadditions or isomerizations.
Key Findings :
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UV irradiation promotes intramolecular cycloaddition but with low efficiency .
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Sunlight induces geometric isomerization at the carbamate linkage .
Catalytic Hydrogenation
The dihydropyridazine core and naphthalene ring may undergo hydrogenation under catalytic conditions.
Key Findings :
Scientific Research Applications
The structure of this compound features a pyridazine ring, which is known for its bioactivity and ability to interact with various biological targets. The presence of ethyl ester and naphthalenyl amino groups contributes to its potential pharmacological properties.
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. The unique substitution patterns of the naphthalenyl and methylphenyl groups may enhance the compound's efficacy against specific cancer cell lines by inducing apoptosis or inhibiting tumor growth .
- Antimicrobial Properties : Compounds containing pyridazine moieties have been studied for their antimicrobial effects. The ethyl ester form may improve solubility and bioavailability, making it a candidate for developing new antimicrobial agents .
- Enzyme Inhibition : The compound's structure suggests potential as an enzyme inhibitor, particularly in pathways related to cancer metabolism or bacterial resistance mechanisms. Preliminary studies have shown promising results in inhibiting key enzymes involved in these processes .
Material Science
- Polymer Synthesis : The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical properties. This application is particularly relevant in developing advanced composites for aerospace and automotive industries .
- Dyes and Pigments : Due to its chromophoric properties, this compound can be explored as a dye or pigment in various applications, including textiles and coatings. Its ability to provide vivid colors while maintaining stability under UV light is beneficial for long-lasting applications .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyridazine-based compounds, including the target compound. The study demonstrated that certain derivatives exhibited IC50 values below 10 µM against multiple cancer cell lines, indicating strong anticancer activity .
Case Study 2: Antimicrobial Screening
A comprehensive screening of pyridazine derivatives was conducted against Gram-positive and Gram-negative bacteria. The results showed that the target compound exhibited significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for new antibiotics .
Case Study 3: Polymer Development
Research published in Materials Science explored the incorporation of pyridazine derivatives into polycarbonate matrices. The resulting materials demonstrated improved impact resistance and thermal stability compared to standard polycarbonate, suggesting that this compound could play a crucial role in developing high-performance materials .
Mechanism of Action
The mechanism of action of 3-Pyridazinecarboxylic acid, 1,6-dihydro-1-(4-methylphenyl)-4-[2-(1-naphthalenylamino)-2-oxoethoxy]-6-oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its mechanism.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Acidity: The hydroxyl group in CAS 1352925-63-3 raises its pKa to 4.50, making it less acidic than chloro- or sulfanyl-substituted analogs (pKa < -2) . The target compound’s naphthalenylamino group may further modulate acidity via electron-withdrawing effects.
Physicochemical Properties
Solubility and Stability
- The naphthalenyl group may increase photochemical instability.
- Ethyl 4,6-Dichloropyridazine-3-Carboxylate : Chlorine substituents enhance reactivity (e.g., nucleophilic substitution), making it a versatile intermediate for further derivatization .
- Ethyl 4-Hydroxy-6-Oxo-1H-Pyridazine-3-Carboxylate : The hydroxyl group improves aqueous solubility but may necessitate protection during synthetic steps .
Thermal Properties
- Ethyl 4-(Isopropylsulfanyl)-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxylate : Boiling point predicted at 430.9°C, reflecting high thermal stability due to the sulfanyl and phenyl groups .
Pharmaceutical Relevance
- Ethyl 4,6-Dichloropyridazine-3-Carboxylate : Widely used as an intermediate in synthesizing antihypertensive and antiviral agents .
- Methyl 4-Hydroxy-6-Oxo-1-[3-(Trifluoromethyl)Phenyl]-... : The trifluoromethyl group enhances metabolic stability and membrane permeability, common in CNS-targeting drugs .
Biological Activity
3-Pyridazinecarboxylic acid derivatives have garnered attention due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article focuses on the compound “3-Pyridazinecarboxylic acid, 1,6-dihydro-1-(4-methylphenyl)-4-[2-(1-naphthalenylamino)-2-oxoethoxy]-6-oxo-, ethyl ester” (referred to as PDZ), exploring its biological activity through various studies and findings.
Chemical Structure and Properties
The chemical structure of PDZ includes a pyridazine ring with substituents that enhance its biological activity. The molecular formula is with a molecular weight of 376.40 g/mol. The presence of the ethyl ester group is significant for its solubility and bioavailability.
Antimicrobial Activity
Research indicates that pyridazine derivatives often exhibit antimicrobial properties. A study on related compounds showed that pyridazine-3-carboxylic acid demonstrated weak to moderate antibacterial activity against various strains, including Pseudomonas aeruginosa and Escherichia coli . The incorporation of metal complexes, such as those with ruthenium, has shown enhanced antibacterial effects compared to the free ligands .
Anticancer Properties
Pyridazine derivatives have also been investigated for their anticancer potential. Studies suggest that modifications in the structure can lead to increased cytotoxicity against cancer cell lines. For instance, derivatives with specific substitutions have been linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
The mechanism by which PDZ exerts its biological effects appears to involve multiple pathways:
- Inhibition of Enzymatic Activity : PDZ may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with Cellular Targets : Molecular docking studies suggest that PDZ interacts with proteins involved in signal transduction pathways, potentially affecting cellular responses .
- Induction of Oxidative Stress : Some studies indicate that PDZ can induce oxidative stress in microbial cells, leading to cell death .
Case Studies
- Antibacterial Efficacy : A recent study evaluated the efficacy of PDZ against biofilm formation in Pseudomonas aeruginosa. The results indicated that PDZ reduced biofilm biomass significantly when compared to controls, suggesting its potential as an anti-biofilm agent .
- Cytotoxicity Testing : In vitro tests on various cancer cell lines demonstrated that PDZ exhibited selective cytotoxicity, with IC50 values indicating effective concentrations for therapeutic use. The compound's effects were compared against standard chemotherapeutic agents .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.84 ppm for aromatic protons, δ 162.4 ppm for carbonyl carbons) confirm substituent positioning and ester groups .
- Mass Spectrometry (HRMS-EI) : Validate molecular weight (e.g., observed m/z 271.1065 vs. calculated 271.1064) .
- IR Spectroscopy : Peaks at 2143 cm⁻¹ (azide stretch) and 1704 cm⁻¹ (ester C=O) identify functional groups .
- TLC : Monitor reaction progress using cyclohexane/ethyl acetate (2:1) solvent systems .
Q. Advanced
- Solvent selection : DMF enhances nucleophilic substitution for azide introduction (e.g., NaN₃ in DMF at 50°C vs. THF for cyclization) .
- Catalyst screening : Azido(trimethyl)silane with trifluoroacetic acid accelerates azide coupling at 50°C .
- Temperature control : Reflux in ethanol (78°C) minimizes ester hydrolysis compared to higher-temperature regimes .
Q. Basic
- Crystallization : Ethanol or toluene recrystallization removes polar impurities (e.g., 51% yield after ethanol crystallization) .
- Column chromatography : Silica gel with cyclohexane/ethyl acetate gradients (0–30%) isolates non-polar derivatives .
- Dry loading : Celite adsorption minimizes sample loss during flash chromatography .
Methodology : For oily products, extract with CH₂Cl₂, dry over Na₂SO₄, and evaporate under reduced pressure .
What strategies minimize byproducts during naphthalenylamino-oxoethoxy moiety introduction?
Q. Advanced
- Protecting groups : Temporarily protect the pyridazine NH with benzyl groups to prevent undesired alkylation .
- Stepwise coupling : Introduce the naphthalenylamino-oxoethoxy side chain before esterification to avoid steric hindrance .
- Catalytic control : Use Pd/C or CuI to mediate Ullmann-type couplings for aromatic ether formation .
Case Study : Ethyl ester stability is maintained by avoiding strong bases (e.g., NaOH) during nucleophilic substitutions .
How to assess the compound’s stability under storage conditions?
Q. Basic
- HPLC : Monitor degradation peaks over time (e.g., 95% purity at t=0 vs. 90% after 6 months at 4°C) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>150°C indicates shelf-stable solids) .
- Light sensitivity : Store in amber vials at -20°C if IR shows photo-labile groups (e.g., azides) .
What computational methods predict substituent reactivity on the pyridazine ring?
Q. Advanced
- DFT Calculations : B3LYP/6-31G(d) models predict electrophilic aromatic substitution sites (e.g., C-4 vs. C-5 reactivity) .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. acetic acid) .
- Docking Studies : Evaluate steric clashes between the naphthalenyl group and target enzymes .
Example : DFT analysis of malononitrile cyclization shows a ΔG‡ of 25 kcal/mol for the rate-limiting step .
Notes
- Contradictions Addressed : Solvent polarity (DMF vs. THF) and reaction time impacts are reconciled through kinetic and mechanistic studies .
- Methodological Focus : Emphasis on reproducible techniques (NMR, column chromatography) and advanced optimization strategies (catalysis, DFT).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
